Comparative Enzyme Inhibition Potency: DHFR vs. Thioredoxin Reductase
A derivative within the 2-(Pyrrolidin-3-yl)ethanethiol chemotype (BDBM50236323) demonstrates a stark target selectivity profile that is quantifiably superior for DHFR inhibition compared to its activity against thioredoxin reductase. This data suggests that the pyrrolidin-3-yl ethanethiol scaffold can be leveraged for selective DHFR inhibition, a key anti-cancer and anti-infective target, with an IC50 that is three orders of magnitude lower than against an off-target enzyme [1].
| Evidence Dimension | Target-specific enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.10 nM against recombinant human Dihydrofolate Reductase (DHFR) [1] |
| Comparator Or Baseline | IC50 = 4,600 nM and 7,500 nM against recombinant rat liver Thioredoxin Reductase 1 (cytoplasmic) at different time points [1] |
| Quantified Difference | Selectivity for DHFR is approximately 754-fold to 1,230-fold over Thioredoxin Reductase 1 [1] |
| Conditions | In vitro enzyme inhibition assay. DHFR activity measured by UV-Vis spectrophotometric monitoring of DHF to THF conversion every 30 secs for 6 mins. Thioredoxin reductase activity measured by DTNB reduction assay after 30 or 60 mins [1]. |
Why This Matters
This high degree of selectivity is a critical parameter for scientific procurement, as it indicates a much lower likelihood of off-target toxicity in cellular studies compared to a non-selective scaffold, directly influencing the choice of tool compound for DHFR-related research.
- [1] BindingDB. BDBM50236323 (CHEMBL4070144). Affinity data for human DHFR and rat Thioredoxin Reductase 1. Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236323. View Source
